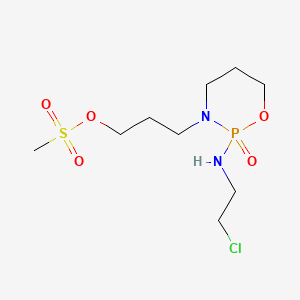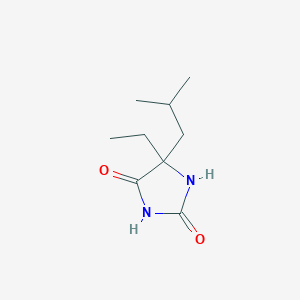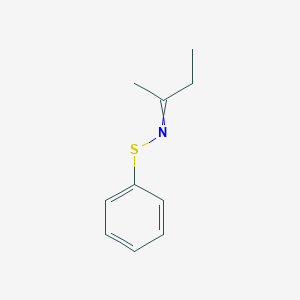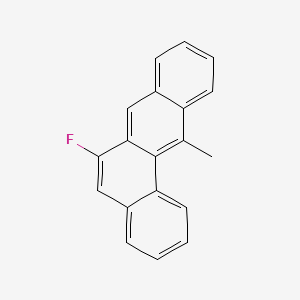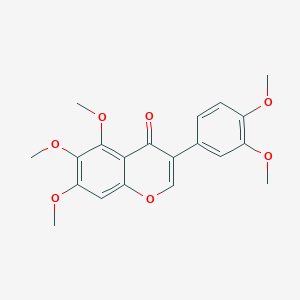
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features multiple methoxy groups attached to its phenyl and chromone rings, which can influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one typically involves the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives. One common method is the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and boronic acids . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromone ring can be reduced to form dihydrochromones.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromones.
Substitution: Formation of various substituted chromones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: The compound can modulate signaling pathways related to inflammation and oxidative stress, potentially leading to therapeutic effects
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3-(3,4-Dimethoxyphenyl)propanoic acid: A phenylpropanoic acid derivative with similar methoxy substitutions.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one is unique due to its chromone core structure combined with multiple methoxy groups, which can enhance its biological activity and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
50901-40-1 |
|---|---|
Fórmula molecular |
C20H20O7 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-14(13)23-2)12-10-27-15-9-16(24-3)19(25-4)20(26-5)17(15)18(12)21/h6-10H,1-5H3 |
Clave InChI |
YTBOOQTUFDPCCP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
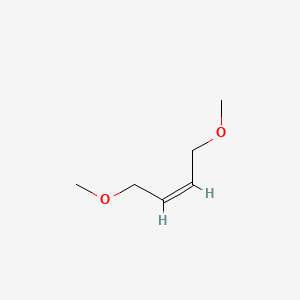
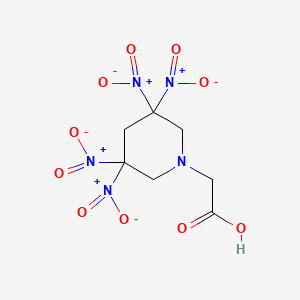
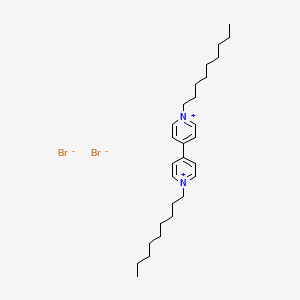
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
